molecular formula C12H11NO4 B14914494 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid

4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid

Cat. No.: B14914494
M. Wt: 233.22 g/mol
InChI Key: LFYQZAJDQDRNJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid (CAS 1042778-05-1) is a high-purity chemical compound with the molecular formula C12H11NO4 and a molecular weight of 233.22 g/mol . This benzoic acid derivative serves as a valuable synthetic intermediate and building block in medicinal chemistry and drug discovery research. Its specific structure, featuring an aromatic carboxylic acid linked to a 3-methylisoxazole moiety via a methyleneoxy bridge, makes it a versatile fragment for constructing more complex molecules. This compound is of significant interest in the development of novel therapeutic agents. Research has identified its utility as a key precursor in the synthesis of trisubstituted isoxazoles, which are investigated as potent allosteric inverse agonists of the nuclear receptor RORγt (Retinoic acid receptor-related Orphan Receptor Gamma t) . Targeting RORγt is a promising strategy for treating autoimmune diseases such as psoriasis, multiple sclerosis, and rheumatoid arthritis, as it plays a critical role in the differentiation of Th17 cells and the production of the pro-inflammatory cytokine IL-17a . The compound is provided for Research Use Only. It is not intended for diagnostic or therapeutic applications in humans or animals. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

Molecular Formula

C12H11NO4

Molecular Weight

233.22 g/mol

IUPAC Name

4-[(3-methyl-1,2-oxazol-5-yl)methoxy]benzoic acid

InChI

InChI=1S/C12H11NO4/c1-8-6-11(17-13-8)7-16-10-4-2-9(3-5-10)12(14)15/h2-6H,7H2,1H3,(H,14,15)

InChI Key

LFYQZAJDQDRNJE-UHFFFAOYSA-N

Canonical SMILES

CC1=NOC(=C1)COC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Hydroxylamine

The 3-methylisoxazole ring is constructed via the reaction of ethyl acetoacetate (1) with hydroxylamine hydrochloride in aqueous media. This method, optimized by DL-tartaric acid catalysis, proceeds through the formation of ethyl 3-(hydroxyimino)butanoate (2), followed by intramolecular cyclization to yield 3-methylisoxazol-5(4H)-one (3). Subsequent reduction of the ketone group in (3) using sodium borohydride or catalytic hydrogenation produces 3-methylisoxazole-5-methanol (4).

Reaction Conditions :

  • Solvent : Water (eco-friendly, 10 mL per mmol substrate).
  • Catalyst : DL-Tartaric acid (5 mol%, recyclable for three cycles without yield loss).
  • Yield : 85–88% after recrystallization from ethanol.

Alternative Route via Nitroalkane Intermediates

As described in EP0891972A1, benzyl halide derivatives (e.g., 2,4-dichloro-3-formyl benzoate) undergo condensation with nitroalkanes under basic conditions to form α-nitro ketones, which are subsequently reduced and cyclized to isoxazoles. While this method requires halogenated precursors and radical initiators (e.g., N-bromosuccinimide), it offers precise control over substitution patterns.

Etherification of 4-Hydroxybenzoic Acid

Protection of the Carboxylic Acid Group

To prevent side reactions during ether formation, 4-hydroxybenzoic acid (5) is first protected as its methyl ester (6) using thionyl chloride and methanol.

Procedure :

  • Reagents : Thionyl chloride (2 eq), methanol (excess).
  • Conditions : Reflux at 60°C for 4 hours.
  • Yield : >95% after distillation.

Mitsunobu Coupling with 3-Methylisoxazole-5-methanol

The methyl ester (6) is coupled with 3-methylisoxazole-5-methanol (4) via the Mitsunobu reaction, employing diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃) to facilitate the ether bond formation.

Reaction Parameters :

  • Solvent : Tetrahydrofuran (THF, anhydrous).
  • Temperature : 0°C to room temperature.
  • Yield : 70–75% after column chromatography.

Alternative Alkylation Strategies

For large-scale synthesis, alkylation using a brominated isoxazole derivative (e.g., 5-(bromomethyl)-3-methylisoxazole) and 4-hydroxybenzoate in the presence of potassium carbonate (K₂CO₃) provides a cost-effective route.

Optimized Conditions :

  • Base : K₂CO₃ (2.5 eq).
  • Solvent : Dimethylformamide (DMF) at 80°C.
  • Yield : 65–68%.

Hydrolysis of the Methyl Ester

The final step involves saponification of the methyl ester (7) to regenerate the carboxylic acid group. This is achieved using aqueous sodium hydroxide (NaOH) followed by acidification with hydrochloric acid (HCl).

Procedure :

  • Base : 2M NaOH (3 eq).
  • Temperature : Reflux for 2 hours.
  • Yield : 90–92% after recrystallization.

Comparative Analysis of Synthetic Routes

Method Key Steps Catalysts/Reagents Yield (%) Advantages Limitations
Mitsunobu Coupling Ester protection, DEAD/PPh₃ coupling DEAD, PPh₃ 70–75 High regioselectivity Costly reagents, purification challenges
Alkylation Bromide substitution, K₂CO₃ base K₂CO₃, DMF 65–68 Scalable, inexpensive Moderate yield, byproduct formation
DL-Tartaric Acid Route Aqueous cyclization, reduction DL-Tartaric acid, NaBH₄ 85–88 Eco-friendly, recyclable catalyst Requires reduction step

Analytical Characterization

Synthesized 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid is characterized by:

  • IR Spectroscopy : Absorption bands at 1680 cm⁻¹ (C=O, carboxylic acid) and 1605 cm⁻¹ (C=N, isoxazole).
  • ¹H NMR (CDCl₃) : δ 8.05 (d, 2H, aromatic), 6.95 (s, 1H, isoxazole-H), 4.85 (s, 2H, OCH₂), 2.45 (s, 3H, CH₃).
  • Mass Spectrometry : m/z 263.1 [M+H]⁺.

Industrial and Environmental Considerations

The DL-tartaric acid-catalyzed method (source 2) stands out for its green chemistry credentials, utilizing water as a solvent and avoiding toxic metals. In contrast, patent-derived routes (source 1) prioritize functional group tolerance and scalability, albeit with higher energy inputs. Future directions may focus on enzymatic catalysis or flow chemistry to enhance atom economy.

Chemical Reactions Analysis

Types of Reactions

4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can be used to reduce the compound to simpler forms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions vary depending on the desired reaction but often involve controlled temperatures and pH levels.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.

Scientific Research Applications

4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid involves its interaction with specific molecular targets. These targets could include enzymes or receptors that the compound binds to, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Thiazole Derivatives

  • 4-[(2-Chloro-5-thiazolyl)methoxy]benzoic Acid ():
    • Structure : Replaces isoxazole with a 2-chloro-thiazole ring.
    • Properties : Thiazoles exhibit higher electronegativity due to sulfur, enhancing polar interactions. This derivative is used as a pesticide intermediate, suggesting bioactivity distinct from isoxazole analogues.
    • Key Difference : Thiazole’s electron-withdrawing nature may reduce metabolic stability compared to isoxazole .

Isoxazol-5(4H)-ones

  • 4-(3,5-Di-tert-butyl-4-hydroxybenzylidene)-3-methylisoxazol-5(4H)-one (): Structure: Features a benzylidene group fused to an isoxazolone ring. The absence of a benzoic acid moiety limits direct comparison but highlights isoxazole’s versatility in redox applications .

Linkage Variations

Amide-Linked Analogues

  • β-(5-Methyl-3-isoxazolylamido)-benzoic Acid (): Structure: Isoxazole attached via an amide bond. This may limit bioavailability in vivo .

Thioether and Azo Linkages

  • 3-{[(2-Mercapto-4-oxo-4,5-dihydro-1,3-thiazol-5-yl)acetyl]amino}-4-methylbenzoic Acid (): Structure: Thiazole-thiol linked via acetyl amino group. No bioactivity data provided, but sulfur atoms may enhance metal chelation .

Substituent Effects

Hydrophilic Substituents

  • 5-CA-2-HM-MCBX ():
    • Structure : Contains hydroxymethyl and methoxy groups.
    • Properties : Hydroxymethyl increases hydrophilicity (logP reduction), improving aqueous solubility. This contrasts with the target compound’s methyl group, which balances lipophilicity for membrane permeability .

Aromatic Extensions

  • (Z)-3-[5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-thiazolidin-3-yl]-benzoic Acid (): Structure: Indole-thiazolidinone fused to benzoic acid. Properties: Extended π-systems enhance antimicrobial activity (MIC values unspecified). The target compound’s simpler structure may limit broad-spectrum activity but improve synthetic accessibility .

Research Implications

  • Further studies should prioritize assays for antibacterial, antifungal, or pesticidal activity.
  • Synthetic Optimization : and highlight one-pot and anhydride-based syntheses, suggesting scalable routes for the target compound.
  • Metabolic Stability : Compared to amide-linked derivatives (), the methoxy linker may reduce susceptibility to enzymatic hydrolysis, warranting ADME studies.

Q & A

Q. What are the validated synthetic routes for 4-((3-Methylisoxazol-5-yl)methoxy)benzoic acid, and how can reaction efficiency be optimized?

Methodological Answer: Synthesis typically involves coupling 3-methyl-5-hydroxymethylisoxazole with a benzoic acid derivative. A validated approach includes:

  • Step 1 : Activation of the carboxylic acid group (e.g., via EDCl/HOBt coupling) on the benzoic acid scaffold.
  • Step 2 : Nucleophilic substitution with 3-methyl-5-hydroxymethylisoxazole under basic conditions (e.g., K₂CO₃ in DMF) .
  • Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF vs. THF) and temperature (45–60°C) to improve yield .

Q. How should researchers characterize the purity and structural integrity of this compound?

Methodological Answer:

  • Purity : Use reversed-phase HPLC (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Compare retention times against standards .
  • Structural Confirmation :
    • 1H/13C NMR : Key signals include the isoxazole proton (δ 6.2–6.5 ppm) and methoxybenzoic acid protons (δ 7.8–8.2 ppm) .
    • LC-MS : Confirm molecular ion ([M+H]+) and fragmentation patterns .

Q. What are the solubility and stability profiles of this compound under experimental conditions?

Methodological Answer:

  • Solubility : Limited aqueous solubility (use DMSO for stock solutions). Test solubility in PBS, ethanol, and acetonitrile for assay compatibility .
  • Stability : Store at –20°C in anhydrous conditions. Monitor degradation via HPLC under varying pH (4–9) and temperatures (4–37°C) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

Methodological Answer:

  • Reproducibility Checks : Validate assays (e.g., receptor binding or enzyme inhibition) using standardized protocols (IC50/EC50 curves with triplicate measurements).
  • Metabolite Interference : Perform LC-MS/MS to identify degradation products or metabolites that may confound results (e.g., hydroxylated or demethylated derivatives) .
  • Structural Analog Comparison : Compare activity with analogs like 4-(4-chlorophenoxy)benzoic acid to isolate pharmacophore contributions .

Q. What strategies are effective for improving the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

  • Prodrug Design : Introduce ester or amide prodrug moieties (e.g., methyl ester) to enhance membrane permeability, followed by enzymatic hydrolysis in vivo .
  • Metabolic Stability : Use liver microsome assays to identify metabolic hotspots (e.g., isoxazole ring oxidation). Modify substituents (e.g., fluorination) to block degradation .

Q. How can computational modeling guide the optimization of this compound’s target binding affinity?

Methodological Answer:

  • Molecular Docking : Use Schrödinger Suite or AutoDock to model interactions with target proteins (e.g., cyclooxygenase or kinase domains). Prioritize residues with hydrogen-bonding potential (e.g., carboxylic acid group) .
  • QSAR Analysis : Corrogate substituent effects (e.g., methoxy vs. trifluoromethyl) on bioactivity using datasets from analogs like 3-fluoro-4-(4-trifluoromethylphenyl)benzoic acid .

Q. What experimental approaches validate the compound’s proposed mechanism of action in disease models?

Methodological Answer:

  • In Vitro : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target dependency (e.g., apoptosis assays in cancer cell lines) .
  • In Vivo : Use transgenic rodent models to assess efficacy in disease-relevant endpoints (e.g., tumor volume reduction or inflammatory markers) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.